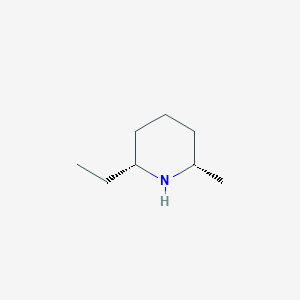

![molecular formula C16H18N4O2 B2511487 3-[(2-甲基嘧啶-4-基)氧基]-N-苯基吡咯烷-1-甲酰胺 CAS No. 2034247-32-8](/img/structure/B2511487.png)

3-[(2-甲基嘧啶-4-基)氧基]-N-苯基吡咯烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-[(2-methylpyrimidin-4-yl)oxy]-N-phenylpyrrolidine-1-carboxamide" has been the subject of various studies. It has been synthesized through different methods and has shown potential in inhibiting specific enzymes and as a c-Met inhibitor. Additionally, it has been investigated for its potential as an anti-HIV-1 agent and as a selective inhibitor of Lck. The compound's physical and chemical properties have also been explored, including its pharmacokinetic profiles and potency in cellular assays .

Synthesis Analysis

The compound has been synthesized using various methods, including a parallel solution-phase approach, reductive ring opening of isoxazolidine moiety, and the reaction of 2-chloro-3-amin0-4-methylpyridine with 2-chloropyridine-3-carboxylic acid. These methods have resulted in good overall yields and high purity of the compound .

Molecular Structure Analysis

The molecular structure of the compound has been investigated in several studies, including X-ray co-crystal structural data and stereochemical investigations using NMR spectroscopy. These studies have provided insights into the conformation and structural properties of the compound .

Chemical Reactions Analysis

The compound has been involved in chemical reactions leading to the formation of various derivatives, such as phenylpyrimidine-carboxamide derivatives bearing 1H-pyrrolo[2,3-b]pyridine moiety. These reactions have been studied for their impact on the activity and selectivity of the compound .

Physical and Chemical Properties Analysis

Studies have explored the physical and chemical properties of the compound, including its potential as a potent and selective HIV integrase inhibitor, its pharmacokinetic profiles, and its potency in cellular assays. These properties have been crucial in understanding the compound's potential therapeutic applications .

Relevant Case Studies

The compound has shown promise in inhibiting specific enzymes, such as Lck and c-Met kinase, and has demonstrated potential as an anti-HIV-1 agent. Additionally, its derivatives have been evaluated for their cytotoxicity activity and selectivity against various cancer cell lines. These case studies highlight the diverse pharmacological potential of the compound and its derivatives .

This comprehensive analysis provides a detailed overview of the compound "3-[(2-methylpyrimidin-4-yl)oxy]-N-phenylpyrrolidine-1-carboxamide," encompassing its synthesis, molecular structure, chemical reactions, and physical and chemical properties, along with relevant case studies demonstrating its potential therapeutic applications.

Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides N-(3-(phenylcarbamoyl)arylpyrimidine)-5-carboxamides as potent and selective inhibitors of Lck: structure, synthesis and SAR. Reduction of chromano-piperidine-fused isoxazolidines: Tandem intramolecular rearrangements leading to 2-(methylamino)-4-oxo-N-phenyl-N-propyl-4H-chromene-3-carboxamide Synthesis, and docking studies of phenylpyrimidine-carboxamide derivatives bearing 1H-pyrrolo[2,3-b]pyridine moiety as c-Met inhibitors. 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species. Stereochemical Investigations of Diastereomeric N-[2-(Aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides by Nuclear Magnetic Resonance Spectroscopy (1D and 2D) Improvement in Synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide–methanol (1/1) IR and 1H NMR Spectral Studies of some 2-Amino-4-Isopropyl-6-Methoxy-N-Phenylpyrimidine-5-Carboxamides: Assessment of Substituent Effects Molecular Cocrystals of Carboxylic Acids. XXXI Adducts of 2-Aminopyrimidine and 3-Amino-1,2,4-triazole with Heterocyclic Carboxylic Acids

科学研究应用

抗HIV活性

一种相关的化合物“1-(4-甲基苯基)-5-氧代-2-苯基吡咯烷-2-甲酰胺”已被确定为一种潜在的抗人免疫缺陷病毒1型(HIV-1)非核苷逆转录酶抑制剂。这突出了吡咯烷衍生物在治疗HIV-1感染中的治疗潜力 (Tamazyan 等人,2007)。

平行合成应用

用于“6-(5-氧代-1-苯基吡咯烷-3-基)嘧啶-5-甲酰胺”的平行合成方法展示了该化合物在生成多样化化学库中的效用。该方法强调了其在快速合成潜在治疗剂中的适用性,展示了吡咯烷和嘧啶衍生物在药物发现过程中的多功能性 (Črček 等人,2012)。

抗菌剂

对吡啶酮羧酸作为抗菌剂的研究,特别是“7-(3-氨基-1-吡咯烷基)-1-乙基-6-氟-1,4-二氢-4-氧代-1,8-萘啶-3-羧酸及其类似物”,揭示了吡咯烷衍生物在创造更有效的抗菌治疗中的潜力。这些发现表明,这些化合物可能对各种细菌菌株具有广谱活性 (Egawa 等人,1984)。

抗肿瘤研究

已经合成了非经典抗叶酸剂,包括“5-(N-苯基吡咯烷-3-基)-2,4,6-三氨基嘧啶”,并评估了它们的细胞毒性。这些化合物在抗肿瘤研究中显示出前景,突出了吡咯烷衍生物在癌症治疗中的治疗潜力 (Huang 等人,2003)。

杂环合成

烯胺腈在杂环合成中创造新的吡唑、吡啶和嘧啶衍生物的用途证明了该化合物在开发新型杂环化合物中的重要性。这项研究强调了该化合物在扩大潜在药理活性剂的化学空间中的作用 (Fadda 等人,2012)。

属性

IUPAC Name |

3-(2-methylpyrimidin-4-yl)oxy-N-phenylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-12-17-9-7-15(18-12)22-14-8-10-20(11-14)16(21)19-13-5-3-2-4-6-13/h2-7,9,14H,8,10-11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLNYMRHLJPVFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

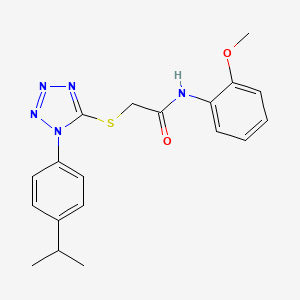

![4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2511404.png)

![6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2511406.png)

![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2511411.png)

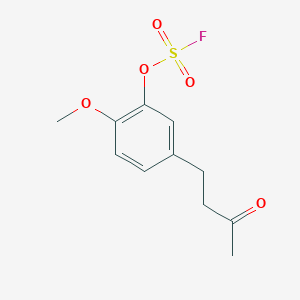

![2-[4-(Butylamino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2511419.png)

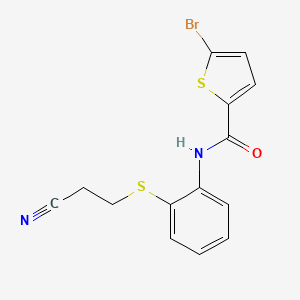

![(Z)-ethyl 3-(2-methoxyethyl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2511422.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-(diethylamino)phenyl)amino)naphthalene-1,4-dione](/img/structure/B2511426.png)